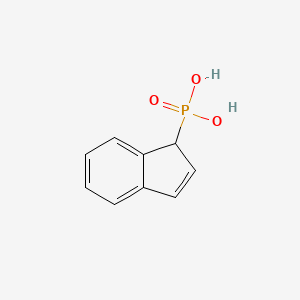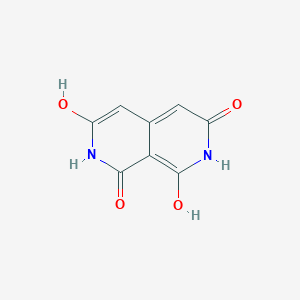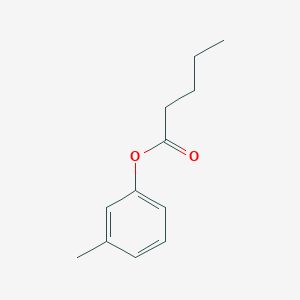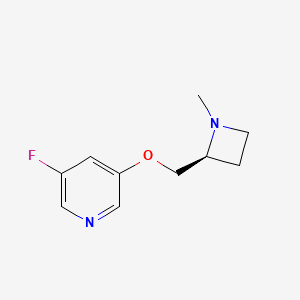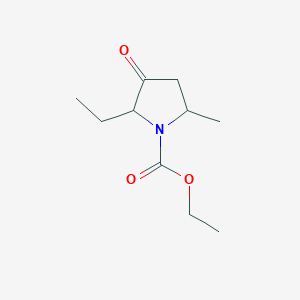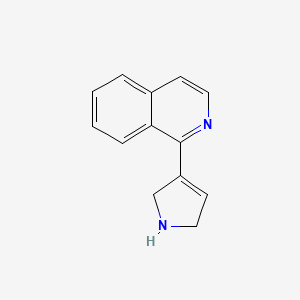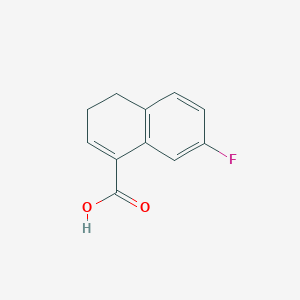
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H9FO2. It is characterized by the presence of a fluorine atom attached to the naphthalene ring, which is a bicyclic aromatic hydrocarbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid typically involves the fluorination of a naphthalene derivative followed by carboxylation. One common method is the electrophilic aromatic substitution reaction where a fluorine atom is introduced into the naphthalene ring. This is followed by a carboxylation reaction to introduce the carboxylic acid group. The reaction conditions often involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and a carboxylating agent like carbon dioxide under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-3,4-dihydronaphthalene-1-carboxylic acid
- 7-Bromo-3,4-dihydronaphthalene-1-carboxylic acid
- 7-Iodo-3,4-dihydronaphthalene-1-carboxylic acid
Uniqueness
Compared to its halogenated analogs, 7-Fluoro-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
711-80-8 |
|---|---|
Molekularformel |
C11H9FO2 |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
7-fluoro-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h3-6H,1-2H2,(H,13,14) |
InChI-Schlüssel |
VTTFPHRFOCQTCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



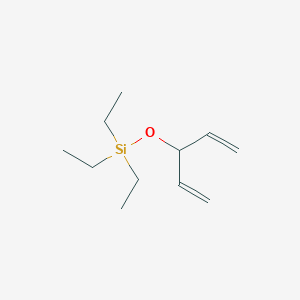
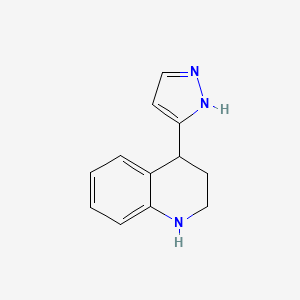
![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
